molecular formula C12H9F3N2O2 B562920 Leflunomide-d4 CAS No. 1189987-23-2

Leflunomide-d4

Katalognummer B562920
CAS-Nummer: 1189987-23-2
Molekulargewicht: 274.236
InChI-Schlüssel: VHOGYURTWQBHIL-QFFDRWTDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Leflunomide-d4 is intended for use as an internal standard for the quantification of leflunomide . Leflunomide is used to relieve symptoms caused by active rheumatoid arthritis, such as inflammation, swelling, stiffness, and joint pain .


Synthesis Analysis

Leflunomide is an isoxazole derivative and inhibitor of de novo pyrimidine synthesis . A method for synthesizing leflunomide from 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethylaniline is provided .


Molecular Structure Analysis

The molecular formula of Leflunomide is C12H9F3N2O2 . It is a pyrimidine synthesis inhibitor .


Chemical Reactions Analysis

Leflunomide disrupts pyrimidine biosynthesis by inhibiting the enzyme dihydroorotate dehydrogenase . Leflunomide exposure strongly induced the transcription of CYP1A1, CYP1A2, and NQO1 .


Physical And Chemical Properties Analysis

The molecular weight of Leflunomide is 270.207 Da . It is a pyrimidine synthesis inhibitor .

Wissenschaftliche Forschungsanwendungen

  • Autoimmune Disease Treatment Applications :

    • Leflunomide is a prodrug converted to its active metabolite A77 1726, which inhibits de novo pyrimidine nucleotide biosynthesis. This mechanism is central to its efficacy in treating autoimmune diseases like rheumatoid arthritis, Psoriatic Arthritis, Wegener granulomatosis, Systemic Lupus Erythematosus, and Sarcoidosis (Pinto & Dougados, 2006).
    • Leflunomide also shows promise in treating experimental autoimmune myasthenia gravis (EAMG). It reduces serum anti-acetylcholine receptor IgG levels and alters T cell profiles, suggesting a new therapeutic strategy for myasthenia gravis (Huang et al., 2021).
  • Impact on Cellular Functions :

    • The active metabolite of Leflunomide, A77 1726, impacts dendritic cell function. It alters the phenotype and function of human myeloid dendritic cells, affecting their ability to initiate T-cell proliferation and produce pro-inflammatory cytokines (Kirsch et al., 2005).
    • Leflunomide inhibits BK Virus replication in renal tubular epithelial cells by disrupting the virus's life cycle, indicating its potential use in treating polyomavirus-associated nephropathy (Bernhoff et al., 2009).
  • Molecular Mechanisms and Effects :

    • The immunosuppressive metabolite of Leflunomide, A77 1726, blocks TNF-dependent nuclear factor-kappa B activation and gene expression. This action provides a molecular basis for its anti-inflammatory and immunosuppressive effects (Manna & Aggarwal, 1999).
    • Leflunomide's anti-cancer properties are evident in its ability to reduce proliferation and induce apoptosis in neuroblastoma cells, suggesting its potential as a candidate for targeted therapy in neuroblastoma (Zhu et al., 2013).

Wirkmechanismus

Target of Action

Leflunomide primarily targets the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential for the proliferation of cells, particularly activated lymphocytes .

Mode of Action

Leflunomide, an isoxazole derivative, inhibits DHODH, thereby preventing pyrimidine synthesis . This inhibition results in a halt in the proliferation of activated lymphocytes by arresting the cells during the G1/S phase of the cell cycle . The active metabolite of Leflunomide, A77-1726 (also known as teriflunomide), carries out this inhibitory action .

Biochemical Pathways

The primary biochemical pathway affected by Leflunomide is the de novo pyrimidine synthesis pathway . By inhibiting DHODH, Leflunomide prevents the synthesis of ribonucleotide uridine monophosphate pyrimidine (rUMP), a key pyrimidine involved in DNA and RNA synthesis . This action specifically affects cells such as activated T cells that predominantly use the de novo pathway of pyrimidine synthesis .

Pharmacokinetics

Leflunomide is an oral drug that is rapidly absorbed from the gastrointestinal tract . It is almost completely converted into its active metabolite, A77-1726, by first-pass metabolism in the gut and liver . The pharmacokinetics of A77-1726 are linear at therapeutic doses, and it has a long elimination half-life of approximately 2 weeks . A77-1726 is highly bound to plasma proteins . Approximately 90% of a single dose of Leflunomide is eliminated, with 43% in urine, primarily as Leflunomide glucuronides and an oxalinic acid derivative of A77-1726, and 48% in feces, primarily as A77-1726 .

Result of Action

The inhibition of pyrimidine synthesis by Leflunomide leads to a decrease in the proliferation of activated lymphocytes . This results in a reduction in the immune response, thereby exerting an immunomodulatory and immunosuppressive effect . This is particularly beneficial in conditions like rheumatoid arthritis, where there is an overactive immune response .

Action Environment

The action of Leflunomide can be influenced by various environmental factors. For instance, nonspecific inducers of cytochrome P450 (CYP) and some drugs metabolized by CYP2C9 can affect the metabolism of A77-1726, and caution should be used in patients co-treated with them .

Safety and Hazards

Leflunomide-d4 is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

Leflunomide has been evaluated for the treatment of acute, symptomatic COVID-19 . It has also been suggested for the treatment of fibrotic interstitial lung diseases .

Eigenschaften

IUPAC Name

5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOGYURTWQBHIL-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)C2=C(ON=C2)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leflunomide-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leflunomide-d4
Reactant of Route 2
Reactant of Route 2
Leflunomide-d4
Reactant of Route 3
Reactant of Route 3
Leflunomide-d4
Reactant of Route 4
Reactant of Route 4
Leflunomide-d4
Reactant of Route 5
Reactant of Route 5
Leflunomide-d4
Reactant of Route 6
Reactant of Route 6
Leflunomide-d4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.